1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H18FN7O and its molecular weight is 403.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
FLT3 Inhibitor for Psoriasis Treatment
Compounds structurally related to "1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea" have been investigated for their potential in treating psoriasis through the inhibition of FMS-like tyrosine kinase 3 (FLT3). Structural optimization and structure-activity relationship analysis of pyrazolo[3,4-d]pyrimidine derivatives identified potent FLT3 inhibitors. One such compound demonstrated significant antipsoriatic effects in a K14-VEGF transgenic mouse model, indicating the potential for compounds with this core structure in psoriasis treatment (Li et al., 2016).
Adenosine Deaminase Inhibition
Another application is found in the inhibition of adenosine deaminase (ADA), where derivatives featuring the pyrazolo[3,4-d]pyrimidin-4-one ring system showed excellent inhibitory activity. These inhibitors were effective in attenuating bowel inflammation in an experimental colitis model in rats, highlighting their potential in inflammatory disease management (La Motta et al., 2009).
Phosphodiesterase 1 Inhibition
Compounds with a 3-aminopyrazolo[3,4-d]pyrimidinone structure have been explored as inhibitors of phosphodiesterase 1 (PDE1), with applications toward the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Such compounds have shown picomolar inhibitory potency and good in vivo efficacy, indicating their utility in CNS disorder treatment (Li et al., 2016).
Anti-CML Activity through PI3K/AKT Signaling Pathway
The design and synthesis of novel urea derivatives containing the pyrimidin-4-yl moiety have been directed towards targeting receptor tyrosine kinases for the treatment of chronic myeloid leukemia (CML). These compounds demonstrated potent activity against the CML cell line K562 and exerted their therapeutic effects by reducing protein phosphorylation within the PI3K/Akt signaling pathway, showcasing their potential in cancer therapy (Li et al., 2019).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c1-14-24-19(13-20(25-14)29-11-3-10-23-29)26-16-6-8-17(9-7-16)27-21(30)28-18-5-2-4-15(22)12-18/h2-13H,1H3,(H,24,25,26)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHYAUYCJAPGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.